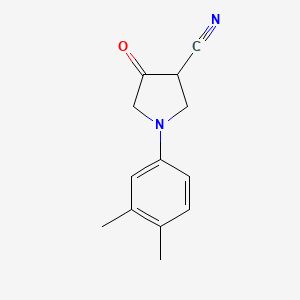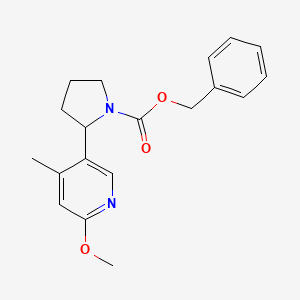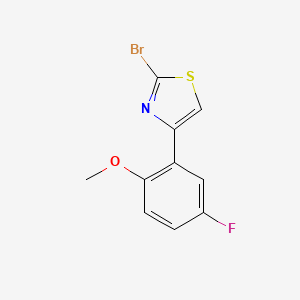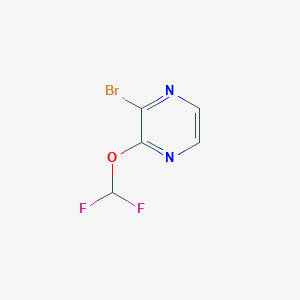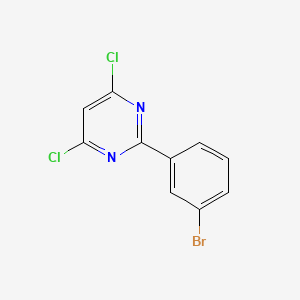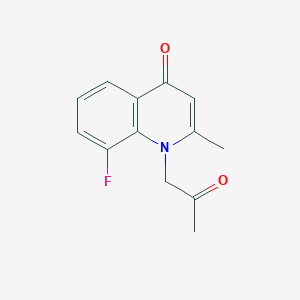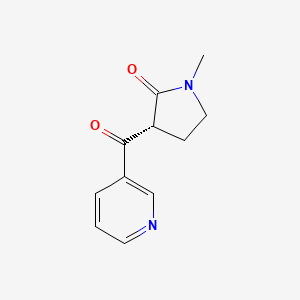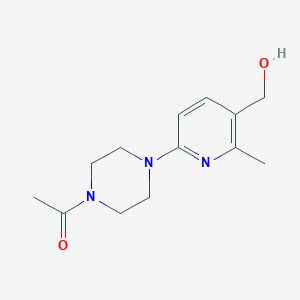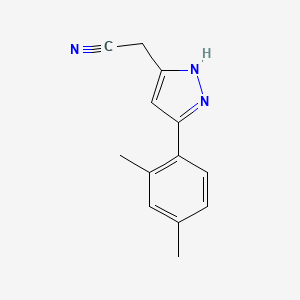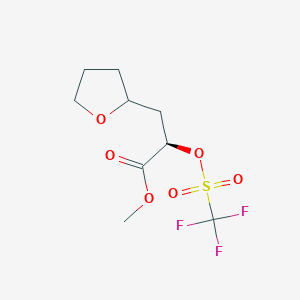
2-Amino-6-(tetrahydro-2H-pyran-4-YL)pyrimidin-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-(tetrahydro-2H-pyran-4-YL)pyrimidin-4-OL is a heterocyclic compound that features a pyrimidine ring substituted with an amino group at the 2-position and a tetrahydro-2H-pyran-4-yl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(tetrahydro-2H-pyran-4-YL)pyrimidin-4-OL typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-hydroxypyrimidine with tetrahydro-2H-pyran-4-ylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as palladium or platinum may be employed to accelerate the reaction and improve selectivity .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-(tetrahydro-2H-pyran-4-YL)pyrimidin-4-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone or aldehyde.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to yield a dihydropyrimidine derivative.
Substitution: The amino group at the 2-position can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 2-amino-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-one.
Reduction: Formation of 2-amino-6-(tetrahydro-2H-pyran-4-yl)dihydropyrimidin-4-ol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Amino-6-(tetrahydro-2H-pyran-4-YL)pyrimidin-4-OL has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Industrial Applications: It is explored for its use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-(tetrahydro-2H-pyran-4-YL)pyrimidin-4-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The tetrahydro-2H-pyran-4-yl group may enhance its binding affinity and selectivity for certain targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-hydroxypyrimidine: Lacks the tetrahydro-2H-pyran-4-yl group, making it less hydrophobic and potentially less bioavailable.
Tetrahydro-2H-pyran-4-ylamine: Lacks the pyrimidine ring, limiting its ability to interact with certain biological targets.
Uniqueness
2-Amino-6-(tetrahydro-2H-pyran-4-YL)pyrimidin-4-OL is unique due to the combination of the pyrimidine ring and the tetrahydro-2H-pyran-4-yl group, which may confer enhanced biological activity and selectivity compared to its individual components .
Propiedades
Fórmula molecular |
C9H13N3O2 |
|---|---|
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
2-amino-4-(oxan-4-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H13N3O2/c10-9-11-7(5-8(13)12-9)6-1-3-14-4-2-6/h5-6H,1-4H2,(H3,10,11,12,13) |
Clave InChI |
JNLXJJZURZRIBM-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1C2=CC(=O)NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


